1beta-Calcitriol

Vue d'ensemble

Description

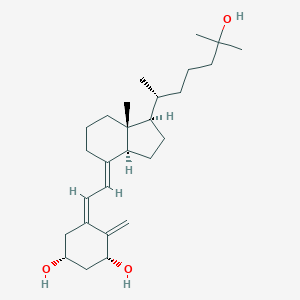

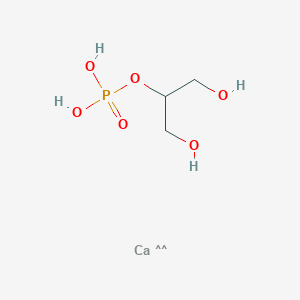

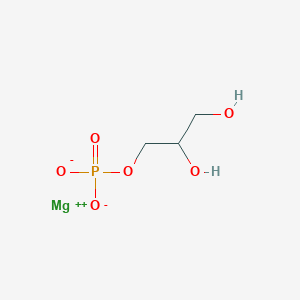

1beta-Calcitriol, also known as Calcitriol, is a remarkable chemical compound with immense potential for scientific investigations. It’s an active metabolite of vitamin D and plays a crucial role in regulating healthy immune function . It increases the concentration of ions phosphate and Ca2+ in the blood through three simultaneous actions: stimulating the absorption of these ions by the digestive system, limiting the elimination of calcium ions through the kidneys, and releasing calcium from the bones into the blood .

Synthesis Analysis

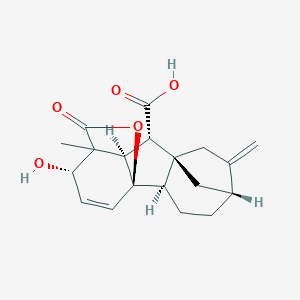

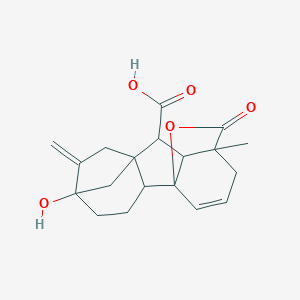

The synthesis of Calcitriol involves a two-step hydroxylation process. First, vitamin D 25-hydroxylase in the liver mediates D2/D3 to change into 25(OH)D (calcidiol), a quantifiable form mostly used to determine vitamin D levels in serum. The next step is the hydroxylation on carbon 1 in the kidney’s proximal tubule to form calcitriol . An enzymatic approach for the synthesis of calcitriol has been proposed, where Peroxygenase from Agrocybe aegerita was used as a catalyst to hydroxylate the C-H bond at the C-25 position of alfacalcidol and yielded the calcitriol in a single step .Molecular Structure Analysis

The molecular formula of Calcitriol is C27H44O3 . The structure of Calcitriol includes six defined stereocentres and a double-bond stereo . The structure of Calcitriol is also characterized by the presence of three hydroxyl groups .Physical And Chemical Properties Analysis

Calcitriol has an average mass of 416.637 Da and a monoisotopic mass of 416.329041 Da . Its physical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume have been reported .Applications De Recherche Scientifique

Pharmaceutical Reference Standards

Impurity B of Calcitriol, or 1beta-Calcitriol, is used as a reference standard in the pharmaceutical industry . It is used for analytical method development, method validation (AMV), and Quality Control (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Calcitriol .

Treatment of Hyperparathyroidism and Metabolic Bone Disease

Calcitriol, the parent compound of 1beta-Calcitriol, is used to treat hyperparathyroidism and metabolic bone disease in people who have chronic kidney failure and are not receiving dialysis . It is the active form of vitamin D, normally made in the kidney .

Anticancer Effects

Calcitriol, the active vitamin D metabolite, has a broad variety of actions including anticancer effects that are mediated either transcriptionally and/or via non-genomic pathways . In the context of cancer, calcitriol regulates the cell cycle, induces apoptosis, promotes cell differentiation, and acts as an anti-inflammatory factor within the tumor microenvironment .

Treatment of Atopic Dermatitis

Calcitriol, an active form of vitamin D3, has been found to mitigate skin barrier dysfunction in atopic dermatitis . The topical application of calcitriol decreased the dermatitis scores and epidermal thickness of NC/Nga mice with atopic dermatitis compared to untreated mice .

Improvement of Skin Barrier Function

Both stratum corneum barrier function as assessed by the measurement of transepidermal water loss and tight junction barrier function as evaluated by biotin tracer permeability assay were improved following calcitriol treatment .

Reduction of Inflammatory Cytokines

Calcitriol treatment reversed the decrease in the expression of skin barrier-related proteins and decreased the expression of inflammatory cytokines such as interleukin (IL)-13 and IL-33 in mice with atopic dermatitis .

Mécanisme D'action

Target of Action

Impurity B of Calcitriol, also known as 1beta-Calcitriol, is an impurity of Calcitriol . Calcitriol is the hormonally active form of vitamin D3 and the active metabolite that activates the Vitamin D Receptor (VDR) . The primary target of 1beta-Calcitriol is therefore the VDR, which is ubiquitously expressed in various tissues in the body .

Mode of Action

1beta-Calcitriol interacts with the VDR to induce genomic effects . This interaction affects the transcription of thousands of genes by binding to repeated sequences present in their promoter region, named Vitamin D-Responsive Elements (VDREs) . Non-transcriptional effects also occur quickly and are unaffected by inhibitors of transcription and protein synthesis .

Biochemical Pathways

The interaction between 1beta-Calcitriol and the VDR affects various biochemical pathways. It plays a crucial role in calcium and phosphate homeostasis, and skeletal health . It stimulates intestinal and renal Ca2+ absorption and regulates bone Ca2+ turnover . It also exhibits antitumor activity and inhibits in vivo and in vitro cell proliferation in a wide range of cells including breast, prostate, colon, skin, and brain carcinomas, and myeloid leukemia cells .

Pharmacokinetics

It is known that calcitriol, the active form of vitamin d, is primarily formed in the kidney by a 1α-hydroxylase-mediated enzymatic hydroxylation of calcifediol (25(oh)d3) . Calcifediol, the immediate precursor metabolite of calcitriol, has been shown to bind to the VDR with weaker affinity than calcitriol, thus exerting gene-regulatory properties .

Result of Action

The molecular and cellular effects of 1beta-Calcitriol’s action are primarily related to its role in calcium and phosphate homeostasis. It enhances absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system . It also has a role in plasma calcium regulation in concert with parathyroid hormone (PTH) .

Safety and Hazards

Calcitriol is classified as toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is highly flammable and fatal if swallowed . It is advised to handle it only if trained and familiar with handling potent active pharmaceutical ingredients .

Orientations Futures

Research has shown that maintaining serum levels of the Calcitriol precursor, 25(OH)vitamin D, above 23 ng/ml can delay Chronic Kidney Disease (CKD) progression . Furthermore, recent insights from genetic analyses show promise for the use of personalized nutrition in the area of vitamin D and obesity, whereby certain VDR profiles may be used to predict an individual’s response to supplementation or indeed the risk of developing obesity in the future .

Propriétés

IUPAC Name |

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMRQFYUYWCNGIN-PEJFXWBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1beta-Calcitriol | |

CAS RN |

66791-71-7 | |

| Record name | 1-Epicalcitriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066791717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1.BETA.-CALCITRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IR1PLU81NA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

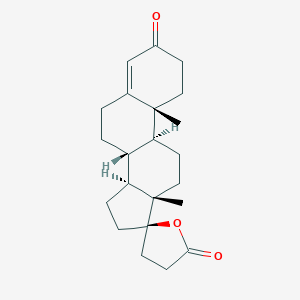

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1,1-Dimethylethoxy)methyl]heptane](/img/structure/B196281.png)

![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)